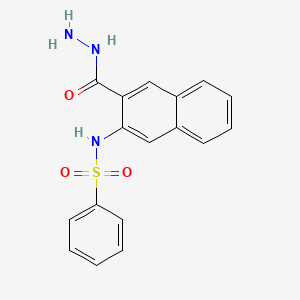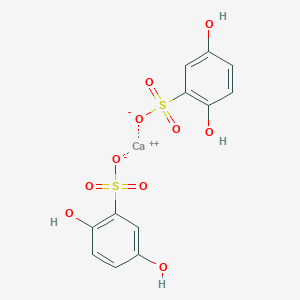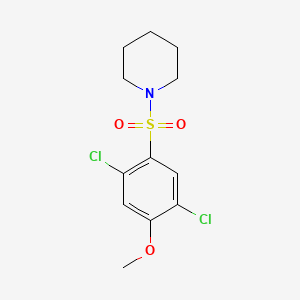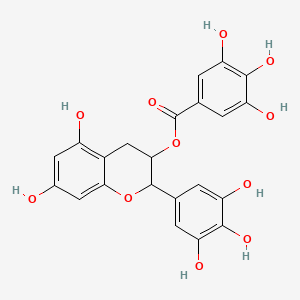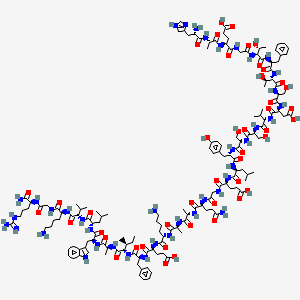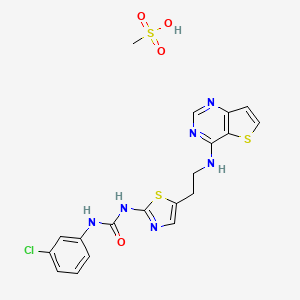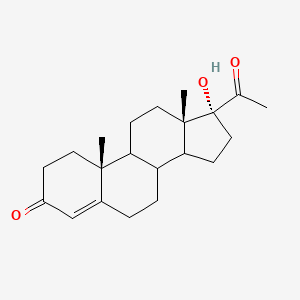
ヒドロキシプロゲステロン
概要
説明
Hydroxyprogesterone is a man-made progestin hormone . It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) . It is also a chemical intermediate in the biosynthesis of many other endogenous steroids .
Synthesis Analysis
Hydroxyprogesterone is synthesized from progesterone via 17α-hydroxylase, an enzyme encoded by CYP17A1 . The progestogens progesterone, pregnenolone, and their 17α-hydroxy-derivatives were used as substrates . For progesterone and 17α-hydroxyprogesterone, their corresponding 21-hydroxylated metabolites 11-deoxycorticosterone and 11-deoxycortisol were detected .
Molecular Structure Analysis
The molecular formula of Hydroxyprogesterone is C21H30O3 . The average mass is 330.461 Da and the monoisotopic mass is 330.219482 Da .
Chemical Reactions Analysis
Hydroxyprogesterone and its derivatives can change the physical properties of DPPC bilayers by decreasing the main phase-transition temperature ™ and enthalpy (ΔHm), abolishing the pre-transition, and disordering the membrane .
In Vivo
Hydroxyprogesterone has been studied extensively in animal models for its effects on reproductive physiology, stress response, and metabolism. Its effects on the hypothalamic-pituitary-gonadal (HPG) axis have been studied in rats, mice, and other species, and its effects on the hypothalamic-pituitary-adrenal (HPA) axis have been studied in rats and mice. Its effects on metabolism have been studied in mice, rats, and other species.
In Vitro
Hydroxyprogesterone has been studied extensively in vitro for its effects on cellular physiology, including cell proliferation, cell differentiation, and gene expression. Its effects on the development and differentiation of stem cells have been studied in various cell lines, including embryonic stem cells, mesenchymal stem cells, and induced pluripotent stem cells. Its effects on the proliferation and differentiation of cancer cells have also been studied in various cell lines.
作用機序
Target of Action
Hydroxyprogesterone, a synthetic progestin, primarily targets progesterone receptors located in various tissues such as the uterus, ovaries, breasts, and the central nervous system . These receptors play a crucial role in the female reproductive system, particularly in maintaining pregnancy .
Mode of Action
Hydroxyprogesterone acts by binding to progesterone receptors, leading to an increased interaction between progesterone and its receptors . In certain uses, the action of hydroxyprogesterone caproate results in the suppression of testicular androgen production via suppression of luteinizing hormone secretion .
Biochemical Pathways
Hydroxyprogesterone affects the steroid hormone biosynthesis pathway . This pathway involves several enzymes, including 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which play critical roles in the biosynthesis of all steroid hormones . Additionally, hydroxyprogesterone can also be involved in the “backdoor” pathway of androgen biosynthesis .
Pharmacokinetics
After intramuscular injection, peak serum levels of hydroxyprogesterone caproate appear after 3-7 days . The compound is extensively metabolized, with conjugated metabolites including sulfated and glucuronidated products . In vitro data suggest that the metabolism of hydroxyprogesterone caproate is predominantly mediated by CYP3A4 and CYP3A5 . Both conjugated metabolites and free steroids are excreted in the urine and feces .
Result of Action
The action of hydroxyprogesterone leads to a variety of effects at the molecular and cellular levels. It transforms proliferative endometrium into secretory endometrium, induces mammary gland duct development, and inhibits the production and/or release of gonadotropic hormone . It also results in an anti-inflammatory effect, which blunts the proinflammatory state that occurs with the initiation of labor, and maintains uterine quiescence by stabilizing progesterone acting on the myometrium .
Action Environment
The action of hydroxyprogesterone can be influenced by various environmental factors For instance, the presence of other hormones, the physiological state of the individual (such as pregnancy), and the overall health status can impact the efficacy and stability of hydroxyprogesterone.
生物活性
Hydroxyprogesterone has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been shown to have an effect on the development and differentiation of stem cells.
Biochemical and Physiological Effects
Hydroxyprogesterone has been shown to have a wide range of biochemical and physiological effects, including effects on the hypothalamic-pituitary-gonadal (HPG) axis, the hypothalamic-pituitary-adrenal (HPA) axis, and metabolic processes. It has also been shown to have an effect on the expression of various genes and proteins involved in cell proliferation, cell differentiation, and gene expression.
実験室実験の利点と制限
The use of hydroxyprogesterone in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It can also be used in a wide range of experiments, including in vivo and in vitro experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions.
将来の方向性
Future research on hydroxyprogesterone could focus on further elucidating its mechanism of action, as well as its effects on various physiological processes. Additionally, further research could focus on the development of new synthetic methods for its production, as well as new applications for its use in laboratory experiments. Additionally, further research could focus on the development of new therapeutic applications for hydroxyprogesterone, such as in the treatment of various diseases and disorders. Finally, further research could focus on the development of new methods for the detection and quantification of hydroxyprogesterone in biological samples.
科学的研究の応用
早産予防
ヒドロキシプロゲステロンは、過去に早産を経験した女性における早産のリスクを軽減するために広く使用されています。 筋肉内注射で投与され、細胞のプロゲステロン受容体に結合することで作用すると考えられています。これは妊娠の維持に役立つ可能性があります .
婦人科疾患
この合成プロゲステロンは、月経不順など、プロゲステロン不足に関連する特定の婦人科疾患の治療にも使用されます。 規則正しい月経周期に必要なホルモンバランスを調整するのに役立ちます .
不妊治療
不妊治療では、ヒドロキシプロゲステロンは排卵後に妊娠のために子宮内膜を準備するために使用できます。 適切なホルモン環境を維持することで、着床と初期妊娠をサポートします .
ホルモン補充療法
ヒドロキシプロゲステロンは、閉経後女性または特定のホルモン欠乏症を持つ女性におけるホルモン補充療法(HRT)の一部として使用され、プロゲステロンの利点を提供します .
プロゲステロン受容体の研究
この化合物は、臨床研究においてプロゲステロン受容体との相互作用とそのさまざまな生理学的プロセスへの影響を調べるために使用されます .
臨床研究における分析的基準
ヒドロキシプロゲステロンは、臨床研究中の血清中のホルモンレベルを定量化するための分析的基準として役立ち、ホルモン障害の診断と治療に役立ちます .
Safety and Hazards
生化学分析
Biochemical Properties
Hydroxyprogesterone interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme 21-hydroxylase, which is involved in the biosynthesis of cortisol . It is also a substrate for the enzyme 17α-hydroxylase/17,20-lyase, which is involved in the biosynthesis of androgens . These interactions are critical for the production of essential hormones in the body .
Cellular Effects
Hydroxyprogesterone has significant effects on various types of cells and cellular processes. It influences cell function by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . This binding can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxyprogesterone exerts its effects at the molecular level through several mechanisms. It binds to and stimulates the transcriptional activity of the glucocorticoid receptor . It also influences the activity of enzymes involved in steroid hormone biosynthesis, such as 21-hydroxylase and 17α-hydroxylase/17,20-lyase .
Temporal Effects in Laboratory Settings
The effects of Hydroxyprogesterone can change over time in laboratory settings. For instance, it has been observed that the administration of Hydroxyprogesterone can promote the pathogenesis of hyperglycemia and insulin resistance over time
Dosage Effects in Animal Models
The effects of Hydroxyprogesterone can vary with different dosages in animal models. For instance, one study found that the administration of Hydroxyprogesterone in lean mice promoted the pathogenesis of hyperglycemia and insulin resistance
Metabolic Pathways
Hydroxyprogesterone is involved in several metabolic pathways. It is an intermediate in the biosynthesis of cortisol and androgens . The enzymes 21-hydroxylase and 17α-hydroxylase/17,20-lyase, which Hydroxyprogesterone interacts with, are critical for these metabolic pathways .
Transport and Distribution
Hydroxyprogesterone is transported and distributed within cells and tissues. It is extensively protein-bound in the plasma, indicating that it may interact with various transporters or binding proteins
Subcellular Localization
It is known that the enzymes it interacts with, such as 21-hydroxylase and 17α-hydroxylase/17,20-lyase, are located in the endoplasmic reticulum and mitochondria This suggests that Hydroxyprogesterone may also be localized to these subcellular compartments
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040747, DTXSID00859075 | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00648 mg/mL | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/, IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |
CAS RN |
68-96-2, 110850-01-6 | |
| Record name | 17-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprogesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 219 - 220 °C | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


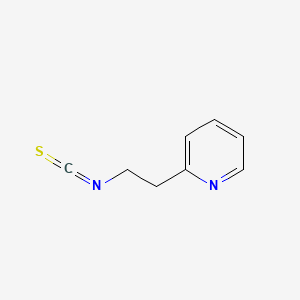
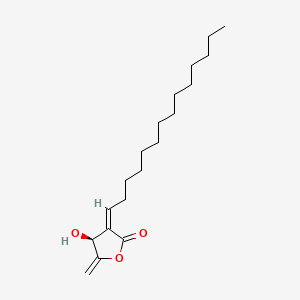

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
